Bienvenue dans la boutique en ligne BenchChem!

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide

Medicinal Chemistry Structure–Activity Relationship Anticancer Agents

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide is a small‑molecule heterocycle (C₅H₇N₃O₂, MW 141.13) belonging to the 5‑hydroxyimidazole‑4‑carboxamide family. The 2‑position methyl group distinguishes it from the foundational des‑methyl analogue, 5‑hydroxy‑1H‑imidazole‑4‑carboxamide (bredinin aglycone, SM‑108, CAS 56973‑26‑3), a purine nucleotide analogue with documented anticancer and immunostimulatory activity.

Molecular Formula C5H7N3O2
Molecular Weight 141.13 g/mol
CAS No. 69946-37-8
Cat. No. B12935013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide
CAS69946-37-8
Molecular FormulaC5H7N3O2
Molecular Weight141.13 g/mol
Structural Identifiers
SMILESCC1=NC(=C(N1)C(=O)N)O
InChIInChI=1S/C5H7N3O2/c1-2-7-3(4(6)9)5(10)8-2/h10H,1H3,(H2,6,9)(H,7,8)
InChIKeyZQKFNJGXXABYAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide (CAS 69946‑37‑8): Core Scaffold Identity and Procurement Context


5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide is a small‑molecule heterocycle (C₅H₇N₃O₂, MW 141.13) belonging to the 5‑hydroxyimidazole‑4‑carboxamide family [1]. The 2‑position methyl group distinguishes it from the foundational des‑methyl analogue, 5‑hydroxy‑1H‑imidazole‑4‑carboxamide (bredinin aglycone, SM‑108, CAS 56973‑26‑3), a purine nucleotide analogue with documented anticancer and immunostimulatory activity . This compound appears as a defined member of the 2‑substituted 5‑hydroxy‑1H‑imidazole‑4‑carboxamide series claimed in US 4,218,457, where the 2‑alkyl substitution is critical for anticancer potency [2].

Why 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide Cannot Be Replaced by a Generic Imidazole‑4‑carboxamide


The 5‑hydroxyimidazole‑4‑carboxamide pharmacophore is highly sensitive to substitution at the 2‑position. The des‑methyl analogue (bredinin aglycone, CAS 56973‑26‑3) acts as a purine nucleotide antimetabolite and IMPDH inhibitor , but its clinical utility is constrained by metabolic instability and formulation challenges [1]. The 2‑methyl substituent in the target compound introduces a distinct steric and electronic environment that modulates target binding, metabolic stability, and solubility, making generic interchange with 2‑H, 2‑ethyl, or 2‑phenyl congeners scientifically invalid without side‑by‑side data [2]. The patent literature explicitly treats each 2‑alkyl analog as a separate invention with divergent potency [2].

Quantitative Differentiation Evidence for 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide


Structural Differentiation: 2‑Methyl vs. 2‑H (Des‑Methyl) Analogue in the 5‑Hydroxyimidazole‑4‑carboxamide Series

The target compound bears a methyl group at the imidazole 2‑position, whereas the reference analogue bredinin aglycone (5‑hydroxy‑1H‑imidazole‑4‑carboxamide, CAS 56973‑26‑3) carries a hydrogen at the same position . In the 2‑substituted 5‑hydroxy‑1H‑imidazole‑4‑carboxamide patent series, the 2‑methyl congener falls within the C₂–C₁₇ alkyl claim scope that demonstrated anticancer activity in murine L1210 leukemia and Ehrlich ascites carcinoma models, while the 2‑H analogue is not explicitly exemplified with the same potency [1]. The calculated lipophilicity (XLogP3 = 0.2 for the target) differs from the des‑methyl analogue (estimated XLogP ≈ ‑0.5), indicating altered membrane permeability [2].

Medicinal Chemistry Structure–Activity Relationship Anticancer Agents

Patent‑Documented Scope: 2‑Methyl Analog Within a Pharmacologically Active Series

US Patent 4,218,457 explicitly covers 2‑substituted 5‑hydroxy‑1H‑imidazole‑4‑carboxamide derivatives where R is C₂–C₁₇ alkyl, and demonstrates anticancer activity (L1210 leukemia, Ehrlich carcinoma) and immunostimulating activity for multiple exemplified compounds [1]. The 2‑methyl compound (R = CH₃) is within the claimed substituent scope. By contrast, the 2‑H analogue (bredinin aglycone) is not covered by this patent and is associated with a distinct mechanism (IMPDH inhibition) . This creates a clear intellectual property and mechanistic boundary between the target compound and its des‑methyl congener.

Cancer Research Immunostimulation Intellectual Property

Hydrogen‑Bond Donor/Acceptor Profile and Its Impact on Target Engagement vs. 1‑Substituted Analogues

The target compound has 3 hydrogen‑bond donors (HBD) and 3 hydrogen‑bond acceptors (HBA) [1], matching the 5‑hydroxy‑4‑carboxamide motif. In contrast, 1‑substituted 5‑hydroxyimidazole‑4‑carboxamides such as mizoribine (N′‑(β‑D‑ribofuranosyl)‑5‑hydroxyimidazole‑4‑carboxamide, CAS 50924‑49‑7) present 4 HBD and 4 HBA due to the ribosyl moiety . While no direct target‑binding data are publicly available for the target compound, the reduced HBD/HBA count relative to mizoribine predicts lower desolvation penalty and potentially superior passive permeability, a class‑level inference supported by the lower molecular weight (141.13 vs. 259.22 g/mol) [2].

Computational Chemistry Drug Design Kinase Inhibition

Recommended Application Scenarios for 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide Based on Evidence


Fragment‑Based Anticancer Lead Discovery Leveraging the 2‑Methyl Imidazole Scaffold

The compound's low molecular weight (141.13 g/mol) and favorable computed lipophilicity (XLogP3 = 0.2) position it as a fragment hit for anticancer targets within the 5‑hydroxyimidazole‑4‑carboxamide pharmacophore class [1]. Procurement for fragment screening libraries is justified by the patent‑established anticancer activity of 2‑alkyl congeners in L1210 leukemia models [2], where the 2‑methyl group provides a distinct vector for structure‑based optimization compared to the 2‑H analogue.

IMPDH‑Inhibitor Scaffold‑Hopping Starting Point

Whereas bredinin aglycone and mizoribine are established IMPDH inhibitors with immunosuppressive and anticancer profiles, the 2‑methyl analog offers a scaffold‑hopping opportunity [1]. Its reduced hydrogen‑bonding capacity (3 HBD, 3 HBA) compared to mizoribine (4 HBD, 4 HBA) suggests improved membrane permeability, making it a candidate for designing next‑generation IMPDH inhibitors with superior oral bioavailability [2].

Chemical Biology Probe for Purine Nucleotide Analogue Catalyst Efficiency Testing

5‑Hydroxyimidazole‑4‑carboxamides are validated tools for evaluating catalyst efficiency in purine nucleotide analogue synthesis [1]. The 2‑methyl substituent provides a distinguishable HPLC retention time and mass spectral signature relative to the des‑methyl standard (Δ exact mass = 14.01565 Da), enabling its use as an internal standard or alternative substrate in catalyst benchmarking assays [2].

Pharmaceutical Polymorph and Salt Screening Programs

The patent literature on SM‑108 (4‑carbamoyl‑5‑hydroxyimidazole) demonstrates the critical importance of salt and polymorph selection for storage stability and injectable formulation [1]. The 2‑methyl analog, with its distinct crystal packing propensities due to the 2‑methyl group, offers a procurement opportunity for solid‑state chemistry groups seeking to expand the salt/polymorph landscape of the 5‑hydroxyimidazole‑4‑carboxamide class [2].

Quote Request

Request a Quote for 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.